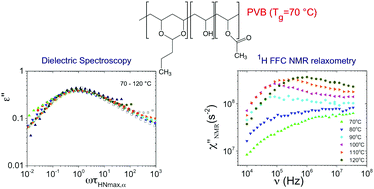Dynamics of poly(vinyl butyral) studied using dielectric spectroscopy and 1H NMR relaxometry†
Physical Chemistry Chemical Physics Pub Date: 2017-11-13 DOI: 10.1039/C7CP02595E
Abstract
Dielectric Spectroscopy (DS) and 1H Fast Field-Cycling (FFC) NMR relaxometry were applied for understanding the dynamic behavior of the amorphous ter-polymer poly(vinyl butyral) (PVB) across the glass transition temperature (Tg = 70 °C by Differential Scanning Calorimetry). Above Tg, main chain segmental motions (α relaxation) were detected and characterized using both DS and FFC NMR relaxometry. The correlation times extracted by the analysis of DS and FFC NMR relaxometry data agreed within a factor of three and showed a Vogel–Fulcher–Tammann temperature dependence, with an associated Tg of 69 °C and a fragility of 155 for PVB glass. Below Tg, a secondary process (β relaxation) was revealed by DS, and was ascribed to reorientations of the vinyl alcohol dipoles due to local twisting motions with an associated activation barrier of 11 kcal mol−1. The β process was also found to contribute to 1H NMR relaxation above Tg.


Recommended Literature
- [1] Biradical o-iminobenzosemiquinonato(1−) complexes of nickel(ii): catalytic activity in three-component coupling of aldehydes, amines and alkynes†
- [2] Silica-supported tantalum clusters: catalyst for alkane conversion†
- [3] Contents list
- [4] Low-temperature water–gas shift reaction over gold deposited on TiO2
- [5] Preparation of chitosan/retinoic acid @ nanocapsules/TiO2 self-cleaning one-dimensional photonic crystals and the study of the visual detection of acute promyelocytic leukemia†
- [6] A dinuclear copper(i) thiodiacetate complex as an efficient and reusable ‘click’ catalyst for the synthesis of glycoconjugates†
- [7] Liquid-phase growth of platinum nanoparticles on molybdenum trioxide nanosheets: an enhanced catalyst with intrinsic peroxidase-like catalytic activity†
- [8] Contents list
- [9] Reactions of organic phosphates. Part VI. The hydrolysis of aryl phosphates
- [10] Keto analogues and amino acids supplementation induces a decrease of white blood cell counts and a reduction of muscle damage during intense exercise under thermoneutral conditions

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 109882-76-0
-
CAS no.: 116861-31-5
-
CAS no.: 156779-05-4
-
CAS no.: 18879-80-6









